molecular formula C18H17N5O4 B2895814 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1219905-39-1

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2895814
CAS No.: 1219905-39-1
M. Wt: 367.365
InChI Key: KBWFOVUKESAWEI-UHFFFAOYSA-N
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Description

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound featuring a pyridazine core with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyridazine Core: Starting with a substituted benzene derivative, the pyridazine ring is constructed through cyclization reactions.

    Functional Group Modifications: Introduction of the methoxyphenyl group and other substituents via electrophilic aromatic substitution or nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate with an appropriate carboxamide derivative under conditions such as reflux in an organic solvent like dichloromethane, using catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For improved efficiency and scalability.

    Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, forming quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring and the pyridazine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced pyridazine derivatives.

    Substitution: Various substituted pyridazine and aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Biochemistry: Used in studies involving enzyme inhibition and receptor binding.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The methoxyphenyl group and pyridazine core allow it to bind to enzymes and receptors, inhibiting their activity. This can disrupt various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives such as:

Uniqueness

  • Functional Groups : The presence of the methoxy group provides unique electronic properties and reactivity.
  • Biological Activity : Its specific interactions with biological targets may differ from other pyridazine derivatives, offering unique therapeutic potentials.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-27-13-4-2-12(3-5-13)14-7-9-17(25)23(22-14)11-10-19-18(26)15-6-8-16(24)21-20-15/h2-9H,10-11H2,1H3,(H,19,26)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWFOVUKESAWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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